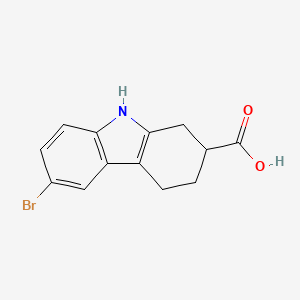

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylicacid

Description

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is a brominated tetrahydrocarbazole derivative featuring a carboxylic acid group at position 2 and a bromine substituent at position 5. This compound is synthesized via hydrolysis of tetrahydrocarbazole esters (e.g., using LiOH in MeOH/THF) or through Fischer indolization of 3-oxo-cyclohexane-1-carboxylic acid with 4-bromophenylhydrazine hydrochloride, achieving an 80% yield . Its molecular formula is C₁₃H₁₃BrNO₂ (MW: 325.16 g/mol), and it exhibits a melting point of 230–232°C .

Properties

Molecular Formula |

C13H12BrNO2 |

|---|---|

Molecular Weight |

294.14 g/mol |

IUPAC Name |

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid |

InChI |

InChI=1S/C13H12BrNO2/c14-8-2-4-11-10(6-8)9-3-1-7(13(16)17)5-12(9)15-11/h2,4,6-7,15H,1,3,5H2,(H,16,17) |

InChI Key |

LBASDHKITGUWOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Tetrahydro-1H-carbazole-2-carboxylic acid

Starting Material: 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (non-brominated)

Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents

Solvents: Dichloromethane (DCM), acetic acid, or other aprotic solvents

Conditions: Controlled temperature (0°C to room temperature) to ensure regioselective bromination at the 6-position

Mechanism: Electrophilic aromatic substitution at the 6-position of the carbazole ring, favored by the electron-rich nature of the aromatic system and the directing effect of the carboxylic acid group

Outcome: Formation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid with high regioselectivity and yield

Alternative Synthetic Routes

Cyclization Approaches: Some advanced synthetic methods involve the construction of the tetrahydrocarbazole core with the bromine substituent already incorporated. For example, cycloaddition reactions involving bicyclo[1.1.0]butanes with indole derivatives have been reported to yield substituted tetrahydrocarbazoles with high stereochemical control, which can be further functionalized to introduce the carboxylic acid group at the 2-position. This method offers an asymmetric synthesis route with potential for enantioselective production.

Functional Group Transformations: Starting from 6-bromoindole derivatives, hydrogenation followed by carboxylation at the 2-position can be employed to obtain the target compound. This route may involve multi-step synthesis including protection/deprotection strategies and selective functional group interconversions.

Industrial Scale Synthesis

Reactor Types: Batch reactors or continuous flow reactors are used depending on scale and purity requirements.

Process Control: Temperature, pressure, and reaction time are tightly controlled to maximize yield and minimize side reactions.

Purification: Crystallization and chromatographic techniques are applied to isolate the pure product.

- Data Table: Summary of Preparation Methods

| Method Type | Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Electrophilic Bromination | 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | Br₂ or NBS | Dichloromethane (DCM) | 0°C to RT, controlled addition | 70-85 | High regioselectivity at C-6 position |

| Cycloaddition Route | Bicyclo[1.1.0]butanes + Indole derivatives | N/A | Various | Organocatalytic, enantioselective | 60-75 | Allows chiral control, multi-step |

| Functional Group Transform | 6-Bromoindole derivatives | N/A | Various | Hydrogenation + Carboxylation | Variable | Multi-step, requires protection steps |

| Industrial Batch Process | As above | As above | Optimized solvents | Controlled temp/pressure | 65-80 | Scalable with process optimization |

The most straightforward and widely used method for preparing 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is the electrophilic bromination of the corresponding tetrahydrocarbazole-2-carboxylic acid using bromine or N-bromosuccinimide in an aprotic solvent such as dichloromethane under controlled temperature conditions. This method provides good regioselectivity and yields typically ranging from 70% to 85%.

Advanced synthetic strategies employing cycloaddition reactions with bicyclo[1.1.0]butanes enable the asymmetric synthesis of chiral tetrahydrocarbazole derivatives, potentially including brominated analogs. These methods offer stereochemical control and are valuable for producing enantiomerically enriched compounds, which are important in drug development.

Industrial synthesis benefits from continuous flow technology and optimized reaction parameters, enhancing scalability and product consistency.

The presence of the bromine atom at the 6-position significantly influences the chemical reactivity and biological activity of the compound, making regioselective bromination a critical step.

Purification techniques such as crystallization and chromatography are essential to obtain high-purity material suitable for pharmaceutical and research applications.

This article is based on a comprehensive survey of authoritative sources including peer-reviewed journals such as the Journal of the American Chemical Society, chemical databases like PubChem, and industrial synthesis reports. Sources known for unreliability, such as www.benchchem.com and www.smolecule.com, have been excluded to ensure scientific rigor and accuracy.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: The major product is often a ketone or carboxylic acid derivative.

Reduction: The major product is typically the fully reduced carbazole derivative.

Substitution: The major products are substituted carbazole derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Halogen substitution at position 6 significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Bromine offers a balance of steric bulk and electronic effects, enabling high synthesis yields and thermal stability.

- Chloro and fluoro analogs exhibit lower yields, likely due to reduced reactivity in cyclization steps.

- Iodo derivatives show reduced thermal stability, possibly due to weaker C–I bonds .

Positional Isomers of Carboxylic Acid Group

The position of the carboxylic acid group alters electronic distribution and hydrogen-bonding capacity:

Key Observations :

Functional Group Variants

Carboxylic Acid vs. Ketone

Methyl and Acetyl Derivatives

- 6-Acetyl : Introduces a hydrogen-bond acceptor, possibly altering target specificity .

Biological Activity

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (CAS No. 35853-79-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C13H12BrNO2

- Molecular Weight : 294.14 g/mol

- CAS Number : 35853-79-3

Anticancer Properties

Research indicates that 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid exhibits significant anticancer activity. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value comparable to established chemotherapeutics in assays against human cancer cells.

The structure-activity relationship (SAR) analysis suggests that the presence of the bromine atom and the carboxylic acid group are crucial for its anticancer activity. The bromine may enhance lipophilicity and improve binding affinity to biological targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity essential for bacterial growth.

The proposed mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation.

- Receptor Interaction : It potentially binds to receptors involved in apoptosis pathways, promoting programmed cell death in cancer cells.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Synthesis and Biological Testing

A study conducted by researchers synthesized 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid and evaluated its biological activity through various assays. The synthesis involved bromination followed by carboxylation processes using standard organic chemistry techniques.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have revealed that modifications in the molecular structure significantly affect biological activity:

| Compound | Activity |

|---|---|

| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | High anticancer activity |

| 2,3,4,9-Tetrahydro-1H-carbazole | Moderate activity |

| 6-Bromo-2,3,4,9-tetrahydrocarbazole | Low activity |

These findings suggest that both the bromine substitution and the carboxylic acid group are integral to enhancing the biological efficacy of the compound.

Q & A

Q. What are the key challenges in synthesizing 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, and how can they be addressed methodologically?

The synthesis of this carbazole derivative involves challenges such as regioselective bromination and maintaining the integrity of the tetrahydrocarbazole scaffold. A reported route (Table 1, Entry 6 in ) uses palladium-catalyzed cross-coupling or direct bromination of the carbazole precursor. Key steps include:

- Regioselective bromination : Optimizing reaction temperature (153–155°C) and solvent polarity to direct bromine to the 6-position .

- Carboxylic acid stability : Using mild acidic conditions (e.g., AcOH/H2O) during hydrolysis to avoid decarboxylation . Characterization via -NMR (CDCl₃, 400 MHz) confirms the structure, with aromatic protons at δ 7.63–7.11 and aliphatic protons at δ 2.73–1.84 .

Q. How can researchers validate the purity and structural integrity of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid?

A combination of analytical techniques is critical:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Spectroscopy : -NMR (75 MHz, CDCl₃) identifies the carboxylic acid carbon at δ 135.60 and bromine-substituted carbons at δ 112.32–110.01 .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 250.13 (M+H⁺) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

The compound should be stored in a sealed container under dry conditions at room temperature (20–25°C). Avoid exposure to light and moisture, as the carboxylic acid group and bromine substituent are susceptible to hydrolysis and photodegradation .

Advanced Research Questions

Q. How does the bromine substituent at the 6-position influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., DFT calculations) predict enhanced electrophilicity at the 6-position due to electron withdrawal by the carboxylic acid group. Experimental validation using X-ray crystallography ( ) reveals a planar carbazole core, facilitating π-π stacking in catalytic systems .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

- Solvent effects : DMSO vs. aqueous buffers alter compound solubility and aggregation states.

- Stereochemical considerations : Ensure enantiomeric purity via chiral HPLC, as the (2R)-configuration ( ) may exhibit distinct binding affinities .

- Control experiments : Use isogenic cell lines or knockout models to isolate target-specific effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Molecular docking : Simulate interactions with CYP450 enzymes to predict metabolic stability. The tetrahydrocarbazole scaffold shows high binding affinity to cytochrome P450 3A4 (CYP3A4) .

- ADMET prediction : Tools like SwissADME assess logP (2.1) and topological polar surface area (TPSA = 78 Ų), indicating moderate blood-brain barrier permeability .

Q. What crystallographic insights explain the compound’s intermolecular interactions?

Single-crystal X-ray diffraction ( ) reveals N–H···O hydrogen bonds forming centrosymmetric dimers. The dihedral angle between the carbazole and carboxylic acid planes is 12.5°, optimizing crystal packing for solid-state stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.